molecular formula C23H23FN4O2S B2449073 N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021266-55-6

N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2449073
M. Wt: 438.52
InChI Key: WKIYUCRMWJWSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

As an organofluorine compound, this molecule contains at least one carbon-fluorine bond . The reactivity of this compound would be influenced by the presence of this bond, as well as the other functional groups in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and benzamide groups could impact its solubility, while the piperazine and thiazole rings could influence its stability and reactivity .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study conducted by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. This research highlights the potential of such compounds in combating microbial infections and their enzymatic processes, with some compounds demonstrating good to moderate antimicrobial activity against tested microorganisms (Başoğlu et al., 2013).

Antiproliferative and Anti-HIV Activity

Another study by Al-Soud et al. (2010) focuses on the synthesis of derivatives of 2-Piperazino-1,3-benzo[d]thiazoles and their in vitro antiproliferative activity against a large panel of human tumor-derived cell lines, as well as screening for anti-HIV activity. The research found compounds with significant antiproliferative activity, indicating the potential for cancer therapy applications (Al-Soud et al., 2010).

Antimicrobial Activity of Substituted 2-Aminobenzothiazoles

Research by Anuse et al. (2019) on the synthesis, SAR, in-silico appraisal, and anti-microbial study of substituted 2-aminobenzothiazoles derivatives reveals compounds with good activity against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing the compounds' potential in addressing antibiotic resistance issues (Anuse et al., 2019).

Antiviral and Antimicrobial Activities of Piperazine Derivatives

Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with febuxostat, evaluating their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. The study highlights the compounds' promising antiviral and antimicrobial activities, suggesting their potential use in agricultural and pharmaceutical applications (Reddy et al., 2013).

Disposition and Metabolism Studies

Research on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into the drug's pharmacokinetics and metabolism, essential for understanding its therapeutic potential and safety profile (Renzulli et al., 2011).

properties

IUPAC Name

N-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c24-18-6-9-20(10-7-18)27-12-14-28(15-13-27)21(29)11-8-19-16-31-23(25-19)26-22(30)17-4-2-1-3-5-17/h1-7,9-10,16H,8,11-15H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIYUCRMWJWSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

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